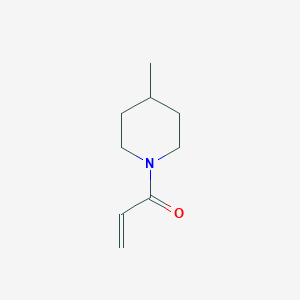

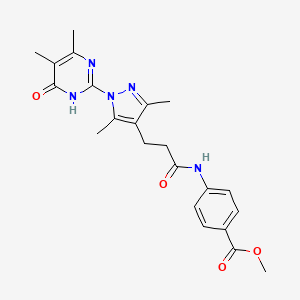

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

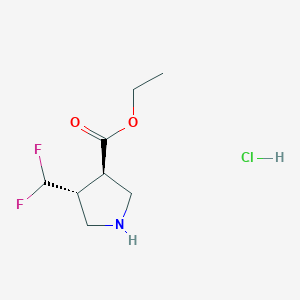

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one, also known as MDPV, is a synthetic cathinone and a psychoactive drug that has been classified as a Schedule I substance in the United States. It is a potent stimulant that has been found to induce euphoria, heightened alertness, and increased energy levels. MDPV has been the subject of scientific research due to its potential therapeutic applications and its role in the development of new medications.

Scientific Research Applications

Synthesis and Medical Imaging Applications

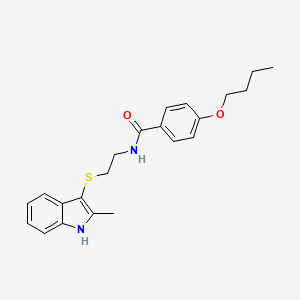

- Synthesis for Acetylcholinesterase Activity Measurement : 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one derivatives, specifically 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), have been synthesized for in vivo measurements of acetylcholinesterase (AChE) activity. This is significant for clinical studies of AChE in the human brain, particularly using positron emission tomography (PET) (Snyder et al., 1998).

Chemical Synthesis and Analysis

One-Pot Synthesis of Enaminones : Enaminones based on 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been synthesized, showing advancements in chemical synthesis techniques. These compounds have applications in various fields of chemistry and pharmaceuticals (Barakat et al., 2020).

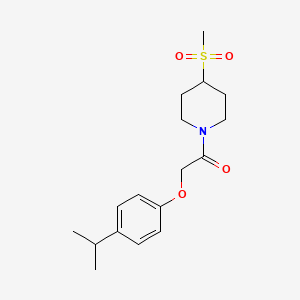

Antibacterial Applications : Certain derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, exhibit valuable antibacterial properties. These findings have implications for the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis of Chiral Ligands : The compound has been used to create novel chiral ligands, like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, which are crucial in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).

Advanced Material Development

- Electrochemical and Chemiluminescence Studies : Derivatives of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one have been studied for their electrochemical behavior and electrogenerated chemiluminescence (ECL), indicating potential applications in material sciences and sensor technology (Gobetto et al., 2006).

Antitumor Activity

- Antimicrobial and Antitumor Properties : Some 4-methylpiperidin-1-yl derivatives exhibit antimicrobial and antitumor activities, making them candidates for further exploration in pharmacological research (Zhou et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one are VEGFR-2 and P-gp . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of blood vessels from pre-existing vasculature. P-gp, or P-glycoprotein, is a protein that pumps foreign substances out of cells and plays a significant role in multidrug resistance in cancer treatment .

Mode of Action

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one: interacts with its targets by inhibiting their function . It hinders the phosphorylation of VEGFR-2, PI3K, and Akt proteins in HeLa cells, thereby suppressing the activation of these proteins . This inhibition leads to a decrease in cell proliferation and induces early and late apoptosis .

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR-2, it disrupts the downstream effects of this pathway, leading to reduced cell proliferation and increased apoptosis . It also affects the drug efflux pathway by inhibiting P-gp, thereby potentially reversing multidrug resistance .

Pharmacokinetics

The ADME properties of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one Its ability to inhibit p-gp suggests that it may affect the absorption and distribution of other drugs by altering their efflux from cells .

Result of Action

The molecular and cellular effects of 1-(4-Methylpiperidin-1-yl)prop-2-en-1-one include significant anti-proliferative activity against HeLa and SiHa cervical cancer cells . It also induces early and late apoptosis in a concentration-dependent manner . Furthermore, it significantly reduces the invasion and migration of HeLa cells .

Action Environment

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-9(11)10-6-4-8(2)5-7-10/h3,8H,1,4-7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXFGMKDVJIBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpiperidin-1-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)

![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2575135.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)

![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)

![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)

![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)

![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2575151.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)